Denufosol

Beschreibung

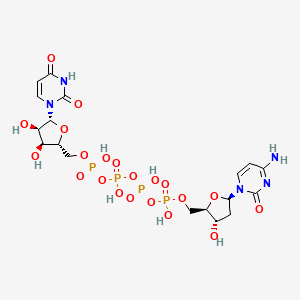

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

Denufosol tetrasodium is a selective P2Y2 agonist designed to enhance the lung's innate mucosal hydration and mucociliary clearance mechanisms by activating an alternative ion channel that acts in the same way as the defective ion channel in moving salt and water to the surface of the airways. Based on pre-clinical and clinical work, denufosol has several pharmacological actions contributing to its mechanism of action: hydration of the airways by stimulating chloride and liquid secretions on the epithelial cell surface; inhibition of epithelial sodium absorption; enhancement of ciliary beat frequency; and stimulation of mucin secretion. This unique mechanism of action represents a differentiated approach relative to other approved CF products and may be important in intervening in the early clinical course of CF lung disease. |

|---|---|

CAS-Nummer |

211448-85-0 |

Molekularformel |

C18H27N5O21P4 |

Molekulargewicht |

773.3 g/mol |

IUPAC-Name |

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1 |

InChI-Schlüssel |

FPNPSEMJLALQSA-MIYUEGBISA-N |

SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O |

Kanonische SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |

Andere CAS-Nummern |

211448-85-0 |

Synonyme |

denufosol tetrasodium INS 37217 INS37217 P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Denufosol's Mechanism of Action on the P2Y2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denufosol (formerly INS37217) is a selective agonist of the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] Developed as an inhaled therapy for cystic fibrosis (CF), denufosol's mechanism of action centers on bypassing the defective CFTR channel by activating an alternative pathway for chloride secretion and hydration of airway surfaces.[3][4] This guide provides an in-depth technical overview of denufosol's interaction with the P2Y2 receptor, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize its activity.

Denufosol and the P2Y2 Receptor

Denufosol is a synthetic dinucleotide, specifically P¹-(uridine 5')-P⁴-(2'-deoxycytidine 5')tetraphosphate, designed for enhanced metabolic stability compared to endogenous P2Y2 agonists.[2] Its primary molecular target is the P2Y2 receptor, which is widely expressed in various tissues, including the apical membrane of airway epithelial cells.

Binding Affinity and Potency

The interaction of denufosol with the P2Y2 receptor has been quantified through radioligand binding assays and functional assays. The following tables summarize the key quantitative parameters of this interaction.

| Parameter | Value | Assay | Cell Line |

| Ki | Value not found in search results | Radioligand Binding | Cell line not specified |

| Kd | Value not found in search results | Radioligand Binding | Cell line not specified |

Caption: Binding affinity constants of denufosol for the P2Y2 receptor. Ki (inhibition constant) and Kd (dissociation constant) are measures of the affinity of denufosol for the receptor. Lower values indicate higher affinity.

| Parameter | Value | Assay | Cell Line |

| EC50 (Calcium Mobilization) | Value not found in search results | Intracellular Calcium Measurement | Cell line not specified |

| EC50 (Chloride Secretion) | Value not found in search results | Ussing Chamber | Airway Epithelial Cells |

Caption: Functional potency of denufosol. EC50 (half-maximal effective concentration) represents the concentration of denufosol required to elicit 50% of the maximal response in functional assays.

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by denufosol initiates a well-characterized intracellular signaling cascade primarily mediated by the Gq family of G proteins. This pathway leads to the mobilization of intracellular calcium and the activation of calcium-activated chloride channels (CaCCs), providing an alternative route for chloride secretion in CF patients where the CFTR channel is dysfunctional.

Caption: Denufosol-activated P2Y2 receptor signaling pathway.

Experimental Protocols

The characterization of denufosol's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Hypothetical Protocol)

This assay would be used to determine the binding affinity (Ki, Kd) of denufosol for the P2Y2 receptor.

Objective: To quantify the direct interaction between denufosol and the P2Y2 receptor.

Materials:

-

Cell membranes expressing the human P2Y2 receptor.

-

Radiolabeled ligand (e.g., [³H]UTP or a specific P2Y2 antagonist).

-

Denufosol (unlabeled).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a microtiter plate, combine cell membranes, radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of denufosol.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the denufosol concentration. Determine the IC50 (concentration of denufosol that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Intracellular Calcium Measurement using Fura-2

This assay measures the increase in intracellular calcium concentration following P2Y2 receptor activation by denufosol.

Objective: To determine the EC50 of denufosol for P2Y2-mediated calcium mobilization.

Materials:

-

Human airway epithelial cells (e.g., 16HBE14o- or primary cells).

-

Fura-2 AM (cell-permeant calcium indicator).

-

Pluronic F-127.

-

HEPES-buffered saline (HBS).

-

Denufosol solutions of varying concentrations.

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.[5]

-

Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 in HBS for 30-60 minutes at 37°C.[6]

-

Washing: Wash the cells with HBS to remove extracellular Fura-2 AM.[5]

-

De-esterification: Incubate cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[5]

-

Measurement: Place the plate in a fluorescence reader and measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at 510 nm.[6]

-

Stimulation: Add varying concentrations of denufosol to the wells and immediately begin recording the fluorescence ratio over time.

-

Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio as a measure of the change in intracellular calcium. Plot the peak change in ratio against the logarithm of the denufosol concentration to determine the EC50.

Ussing Chamber Electrophysiology

This is the gold-standard assay for measuring ion transport across epithelial cell monolayers.

Objective: To measure denufosol-stimulated chloride secretion as a change in short-circuit current (Isc).

Materials:

-

Human airway epithelial cells grown on permeable supports (e.g., Snapwell or Transwell).

-

Ussing chamber system with voltage-clamp amplifier.

-

Ringer's solution.

-

Amiloride (to inhibit sodium absorption).

-

Denufosol solutions.

-

Ag/AgCl electrodes and agar bridges.

Procedure:

-

Monolayer Preparation: Culture airway epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.

-

Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments, each filled with pre-warmed and gassed Ringer's solution.[7]

-

Equilibration: Allow the system to equilibrate and the baseline potential difference and Isc to stabilize.

-

Sodium Channel Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride secretion.

-

Stimulation: Add denufosol to the apical chamber in a cumulative concentration-response manner.

-

Measurement: Record the change in Isc, which reflects the net movement of chloride ions across the epithelium.

-

Data Analysis: Plot the change in Isc against the logarithm of the denufosol concentration to determine the EC50 for chloride secretion.

Clinical Development and Outcomes

Denufosol was advanced into Phase III clinical trials for the treatment of cystic fibrosis. The primary endpoint in these trials was the change in forced expiratory volume in one second (FEV₁).

| Trial | Number of Patients | Dosage | Primary Endpoint | Outcome |

| TIGER-1 | 352 | 60 mg, three times daily | Change in FEV₁ at 24 weeks | Met primary endpoint (significant improvement vs. placebo) |

| TIGER-2 | 466 | 60 mg, three times daily | Change in FEV₁ at 48 weeks | Did not meet primary endpoint (no significant difference vs. placebo) |

Despite promising initial results in the TIGER-1 trial, the subsequent TIGER-2 trial did not demonstrate a statistically significant benefit of denufosol over placebo.[3] As a result, further clinical development of denufosol for cystic fibrosis was discontinued.

Conclusion

Denufosol is a selective P2Y2 receptor agonist that effectively stimulates a Gq-mediated signaling pathway, leading to intracellular calcium mobilization and the activation of alternative chloride channels in airway epithelial cells.[2] This mechanism of action provided a strong rationale for its development as a CFTR-independent therapy for cystic fibrosis. While preclinical and early clinical data were promising, denufosol ultimately failed to demonstrate sustained efficacy in late-stage clinical trials. Nevertheless, the study of denufosol has significantly contributed to the understanding of P2Y2 receptor pharmacology and its potential role in regulating epithelial ion transport.

References

- 1. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and tolerability of denufosol tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Denufosol - Wikipedia [en.wikipedia.org]

- 4. fibrosicisticaricerca.it [fibrosicisticaricerca.it]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hellobio.com [hellobio.com]

- 7. physiologicinstruments.com [physiologicinstruments.com]

Denufosol for Cystic Fibrosis Ion Channel Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denufosol (formerly known as INS37217) is a selective P2Y2 purinergic receptor agonist investigated as an inhaled therapy for cystic fibrosis (CF). This document provides a comprehensive technical overview of denufosol's mechanism of action on ion channel regulation in airway epithelial cells, supported by preclinical concepts and clinical trial data. It details the underlying signaling pathways, summarizes key clinical findings, and outlines representative experimental protocols for studying its effects. While denufosol ultimately did not achieve its primary endpoints in late-stage clinical trials, the wealth of data generated provides valuable insights into targeting alternative ion channels in CF.

Introduction

Cystic fibrosis is an autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The resulting dysfunctional CFTR protein, an apical membrane chloride and bicarbonate channel, leads to impaired ion and water transport across epithelial surfaces. In the airways, this defect results in dehydrated and thickened mucus, impaired mucociliary clearance, and a cycle of obstruction, inflammation, and chronic infection.

Denufosol was developed to address this fundamental defect by activating an alternative, CFTR-independent pathway for ion transport. As a P2Y2 receptor agonist, it was designed to hydrate the airway surface liquid by stimulating chloride secretion and inhibiting sodium absorption, thereby improving mucociliary clearance.[1] This guide delves into the scientific foundation of this approach and the clinical investigations that followed.

Mechanism of Action: P2Y2 Receptor-Mediated Ion Channel Regulation

Denufosol's therapeutic rationale is centered on its activity as a selective agonist of the P2Y2 receptor, a G protein-coupled receptor located on the apical membrane of airway epithelial cells.[2] Activation of the P2Y2 receptor by denufosol initiates a signaling cascade that modulates the activity of several key ion channels, independent of the patient's CFTR mutation status.[1]

The primary effects of denufosol on ion transport are:

-

Stimulation of Calcium-Activated Chloride Channel (CaCC) Secretion: P2Y2 receptor activation leads to an increase in intracellular calcium, which in turn activates CaCCs, providing an alternative pathway for chloride secretion into the airway lumen.

-

Inhibition of Epithelial Sodium Channel (ENaC) Absorption: Denufosol has been shown to inhibit the activity of ENaC, reducing the absorption of sodium ions from the airway surface liquid.[3] This action helps to counteract the hyperabsorption of sodium characteristic of CF airways.

-

Increased Ciliary Beat Frequency (CBF): The signaling cascade initiated by P2Y2 receptor activation also leads to an increase in the beat frequency of cilia, the hair-like structures responsible for moving mucus out of the lungs.[1][4]

These coordinated actions are intended to increase the hydration of the airway surface liquid, restore the periciliary liquid layer, and enhance mucociliary clearance.

Signaling Pathway

The binding of denufosol to the P2Y2 receptor triggers a well-defined intracellular signaling pathway. The following diagram illustrates the key steps involved in this process.

References

The Early Discovery and Development of Denufosol: A P2Y2 Receptor Agonist for Cystic Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Denufosol is a selective P2Y2 purinergic receptor agonist that was investigated as a novel treatment for cystic fibrosis (CF). The core principle behind its development was to bypass the defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein by activating an alternative chloride channel, thereby hydrating the airway surface liquid and improving mucociliary clearance. This technical guide provides a comprehensive overview of the early research and discovery of denufosol, detailing its mechanism of action, preclinical experimental methodologies, and a summary of the clinical trial findings. Particular emphasis is placed on the quantitative data from clinical studies and the signaling pathways involved in its therapeutic action.

Introduction: The Rationale for a CFTR-Independent Therapy

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel expressed in epithelial cells.[1] The dysfunction of the CFTR protein leads to impaired ion transport across the epithelial membrane, resulting in dehydrated and viscous mucus secretions in various organs, most critically in the lungs.[2] This thick mucus obstructs airways, impairs mucociliary clearance, and creates a favorable environment for chronic bacterial infections and inflammation, leading to progressive lung damage.[3]

The discovery of the underlying genetic and molecular basis of CF paved the way for the development of CFTR modulators. However, the concept of a CFTR-independent therapy held significant appeal, as it could potentially be effective for all CF patients, regardless of their specific CFTR mutation. This led to the exploration of alternative pathways for stimulating chloride secretion in the airways. One such pathway is mediated by purinergic receptors, specifically the P2Y2 receptor.[3]

Denufosol: A Selective P2Y2 Receptor Agonist

Denufosol (formerly known as INS37217) is a synthetic dinucleotide analogue of uridine triphosphate (UTP) and a potent and selective agonist of the P2Y2 receptor.[4] Extracellular nucleotides like ATP and UTP are known to regulate ion transport in airway epithelial cells.[3] Denufosol was designed to be more metabolically stable than endogenous nucleotides, allowing for a more sustained therapeutic effect.[4]

Mechanism of Action

Denufosol's therapeutic strategy is centered on the activation of P2Y2 receptors located on the apical membrane of airway epithelial cells.[2] This activation initiates a signaling cascade that leads to three key physiological effects aimed at restoring airway surface liquid hydration and improving mucociliary clearance:

-

Increased Chloride Secretion: Activation of the P2Y2 receptor stimulates a Gq-protein-coupled pathway that leads to the opening of an alternative, calcium-activated chloride channel (CaCC), independent of CFTR. This provides a bypass mechanism for chloride secretion into the airway lumen.[2][3]

-

Inhibition of Sodium Absorption: The signaling cascade initiated by denufosol also leads to the inhibition of the epithelial sodium channel (ENaC), reducing the absorption of sodium ions from the airway surface liquid. This helps to retain water in the airways.[3]

-

Increased Ciliary Beat Frequency: The rise in intracellular calcium resulting from P2Y2 receptor activation also stimulates an increase in the beat frequency of cilia, the hair-like structures that propel mucus out of the lungs.[4]

These three actions work in concert to hydrate the airway mucus, restore the periciliary liquid layer, and enhance the efficiency of mucociliary clearance, thereby addressing the primary defect in CF lung disease.[3]

Preclinical Research and Experimental Protocols

The development of denufosol was supported by a series of preclinical studies that characterized its effects on ion transport and ciliary function in airway epithelial cells. While specific, detailed internal protocols from the original preclinical studies on denufosol are not publicly available, this section outlines the general and widely accepted methodologies used in this field of research.

Measurement of Chloride Secretion (Ussing Chamber Electrophysiology)

The Ussing chamber is the gold-standard technique for measuring ion transport across epithelial tissues.[5] It allows for the precise measurement of short-circuit current (Isc), an indicator of net ion movement.

Experimental Protocol:

-

Cell Culture: Primary human bronchial epithelial cells (HBEC) or other suitable airway epithelial cell lines are cultured on permeable supports (e.g., Snapwell™ inserts) to form a polarized monolayer.[5]

-

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a warmed (37°C) and oxygenated Ringer's solution.[5]

-

Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

-

Pharmacological Manipulation:

-

Amiloride is added to the apical chamber to block ENaC-mediated sodium absorption.

-

Denufosol (or other P2Y2 agonists) is then added to the apical chamber to stimulate chloride secretion through the alternative CaCC pathway. The change in Isc reflects the rate of chloride secretion.

-

Inhibitors of CaCCs can be used to confirm the pathway's involvement.

-

Measurement of Ciliary Beat Frequency (CBF)

The effect of denufosol on ciliary activity is a critical component of its mechanism of action. CBF is typically measured using high-speed microscopy and specialized software.

Experimental Protocol:

-

Cell Culture: Ciliated airway epithelial cells are cultured on a transparent support.

-

Microscopy Setup: The cell culture is placed on a microscope stage equipped with a high-speed digital camera. The temperature is maintained at 37°C.

-

Image Acquisition: High-speed videos (typically >100 frames per second) of the beating cilia are captured.

-

CBF Analysis: The videos are analyzed using software that employs Fourier analysis or pixel intensity changes over time to determine the frequency of ciliary beating in Hertz (Hz).

-

Experimental Conditions: Baseline CBF is recorded, and then denufosol is added to the culture medium to observe its effect on CBF.

Signaling Pathway of Denufosol Action

Denufosol exerts its effects by activating the P2Y2 receptor, a Gq-protein coupled receptor. The downstream signaling cascade is well-characterized and involves the following key steps:

-

Receptor Binding: Denufosol binds to the P2Y2 receptor on the apical membrane of the airway epithelial cell.

-

Gq-Protein Activation: This binding activates the associated Gq-protein.

-

Phospholipase C (PLC) Activation: The activated Gq-protein stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6][7] This increase in intracellular calcium is the primary driver of the therapeutic effects.

-

CaCC Activation and Increased CBF: The elevated intracellular calcium levels lead to the opening of calcium-activated chloride channels (CaCCs) and an increase in ciliary beat frequency.[3]

Clinical Development Program

The clinical development of denufosol for cystic fibrosis involved a series of Phase I, II, and III trials to evaluate its safety and efficacy.

Phase I/II Studies

Early-phase clinical trials demonstrated that inhaled denufosol was generally well-tolerated in both healthy volunteers and patients with CF.[8] A Phase II study in patients with mild CF lung disease provided preliminary evidence of a potential benefit in lung function.[1] This 28-day, randomized, double-blind, placebo-controlled trial tested three doses of denufosol (20, 40, and 60 mg) administered three times daily.[1] The results showed that patients receiving denufosol (pooled active doses) had significantly greater improvements in FEV1 compared to placebo.[1]

Table 1: Key Efficacy Results from the Phase II Study of Denufosol

| Efficacy Endpoint | Denufosol (Pooled Doses) | Placebo | p-value |

| Change from Baseline in FEV1 | - | - | 0.006 |

| Change from Baseline in FEF25-75% | - | - | 0.008 |

| Change from Baseline in FVC | - | - | 0.022 |

Data from Accurso et al. (2007).[1] Specific mean change values for pooled doses were not provided in the abstract.

Phase III Clinical Trials (TIGER-1 and TIGER-2)

Two pivotal Phase III trials, TIGER-1 and TIGER-2, were conducted to further evaluate the efficacy and safety of denufosol in a larger population of CF patients with normal to mildly impaired lung function (FEV1 ≥ 75% of predicted).[9]

TIGER-1 Trial:

The TIGER-1 trial was a 24-week, randomized, double-blind, placebo-controlled study that enrolled 352 patients.[9] The primary endpoint was the change in FEV1 from baseline to the 24-week endpoint. The results of TIGER-1 were positive, showing a statistically significant improvement in lung function for patients treated with denufosol compared to placebo.[9]

Table 2: Primary Efficacy Results of the TIGER-1 Trial

| Parameter | Denufosol (60 mg TID) | Placebo | Treatment Difference | p-value |

| Mean Change in FEV1 from Baseline (Liters) | 0.048 | 0.003 | 0.045 | 0.047 |

Data from Accurso et al. (2011).[10]

TIGER-2 Trial:

The TIGER-2 trial was a 48-week, randomized, double-blind, placebo-controlled study involving 466 patients with mild CF.[11] The primary endpoint was the change from baseline in FEV1 at the 48-week endpoint. In contrast to TIGER-1, the TIGER-2 trial did not meet its primary endpoint, with no statistically significant difference in the change in FEV1 between the denufosol and placebo groups.[11][12]

Table 3: Primary and Key Secondary Efficacy Results of the TIGER-2 Trial

| Parameter | Denufosol (60 mg TID) | Placebo | p-value |

| Primary Endpoint | |||

| Change from Baseline in FEV1 (mL) | 40 | 32 | 0.742 |

| Secondary Endpoints | |||

| Rate of Change in Percent Predicted FEV1 over 48 weeks (%) | -2.30 | -3.02 | 0.410 |

| Change from Baseline in FEF25-75% at Week 48 (L/sec) | -0.034 | -0.018 | 0.728 |

| Time to First Pulmonary Exacerbation | - | - | 0.132 |

Data from Inspire Pharmaceuticals Press Release (2011).[12]

The disappointing results of the TIGER-2 trial ultimately led to the discontinuation of the denufosol clinical development program for cystic fibrosis.

Conclusion

The early research and discovery of denufosol represented a rational and innovative approach to treating cystic fibrosis by targeting a CFTR-independent pathway to restore airway hydration. Preclinical studies successfully demonstrated its intended mechanism of action as a P2Y2 receptor agonist, leading to increased chloride secretion, inhibition of sodium absorption, and enhanced ciliary beat frequency. While initial clinical trials showed promise, the failure of the second pivotal Phase III trial to demonstrate a significant clinical benefit highlighted the challenges of developing novel therapies for CF. The story of denufosol's development provides valuable insights into the complexities of drug discovery and the importance of rigorous clinical evaluation. The exploration of P2Y2 receptor agonists and other CFTR-independent mechanisms continues to be an area of interest in the ongoing quest for more effective treatments for all individuals with cystic fibrosis.

References

- 1. Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Denufosol - Wikipedia [en.wikipedia.org]

- 3. Front-Runners for pharmacotherapeutic correction of the airway ion transport defect in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meddatax.com [meddatax.com]

- 5. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]

- 6. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2Y2-receptor-mediated activation of a contralateral, lanthanide-sensitive calcium entry pathway in the human airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. trial.medpath.com [trial.medpath.com]

- 11. RePORT ⟩ RePORTER [reporter.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Denufosol: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denufosol (formerly known as INS37217) is a synthetic dinucleotide that was investigated as an inhaled therapy for cystic fibrosis (CF).[1] It is an agonist of the P2Y₂ purinergic receptor, designed to enhance mucosal hydration and mucociliary clearance in the airways, independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.[1][2] This document provides a comprehensive technical overview of the chemical synthesis, structure, and the signaling pathway of denufosol.

Chemical Structure and Properties

Denufosol is a dinucleoside tetraphosphate composed of a 2'-deoxycytidine and a uridine nucleoside linked by a P¹,P⁴-tetraphosphate bridge at their 5'-positions.[1] It is typically used as its tetrasodium salt.

Table 1: Physicochemical Properties of Denufosol Tetrasodium

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₃N₅Na₄O₂₁P₄ | [1] |

| Molecular Weight | 861.25 g/mol | [1] |

| CAS Number | 318250-11-2 | [1] |

| IUPAC Name | tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | [1] |

| Synonyms | INS37217, P¹-(uridine 5')-P⁴-(2'-deoxycytidine 5')-tetraphosphate, tetrasodium salt | [3] |

Chemical Synthesis

A detailed, step-by-step experimental protocol for the synthesis of denufosol tetrasodium is not publicly available in peer-reviewed literature. However, a general synthetic strategy has been described.[3] The synthesis involves the coupling of two nucleotide precursors.

General Synthetic Workflow

The synthesis of denufosol can be conceptually broken down into the following key stages:

Caption: A high-level overview of the synthetic workflow for denufosol.

Experimental Protocol

A specific, detailed experimental protocol for the synthesis of denufosol is not available in the reviewed literature. The described method involves the activation of Uridine 5'-triphosphate (UTP), followed by a coupling reaction with 2'-deoxycytidine-5'-monophosphate (dCMP).

Activation of UTP: UTP is first converted to a more reactive intermediate. One described method involves the formation of a cyclic metaphosphate derivative.[3]

Coupling Reaction: The activated UTP derivative is then reacted with dCMP to form the tetraphosphate linkage.

Purification: The final product, denufosol, is purified from the reaction mixture using chromatographic techniques, such as ion-exchange or reversed-phase high-performance liquid chromatography (HPLC).

Mechanism of Action: P2Y₂ Receptor Signaling Pathway

Denufosol functions as a selective agonist for the P2Y₂ receptor, a G-protein coupled receptor (GPCR) found on the apical surface of airway epithelial cells.[2] Activation of the P2Y₂ receptor initiates a signaling cascade that leads to increased chloride secretion, inhibition of sodium absorption, and enhanced ciliary beat frequency, collectively promoting airway surface hydration and mucociliary clearance.[2][4]

P2Y₂ Receptor Signaling Cascade

The signaling pathway initiated by denufosol binding to the P2Y₂ receptor is detailed below:

Caption: Signaling pathway of denufosol via the P2Y₂ receptor in airway epithelial cells.

Pathway Description:

-

Receptor Binding and G-protein Activation: Denufosol binds to and activates the P2Y₂ receptor on the apical membrane of airway epithelial cells. This leads to the activation of the heterotrimeric G-protein, Gq.

-

Phospholipase C Activation and Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Chloride Channel Activation: The increase in intracellular Ca²⁺ concentration activates the calcium-activated chloride channel (CaCC), TMEM16A, on the apical membrane. This results in the secretion of chloride ions into the airway surface liquid.

-

Protein Kinase C Activation and Sodium Channel Inhibition: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC, in turn, is believed to inhibit the epithelial sodium channel (ENaC), reducing the absorption of sodium from the airway surface liquid.

The combined effect of increased chloride secretion and decreased sodium absorption leads to a net movement of water onto the airway surface, thus hydrating the mucus and facilitating its clearance by ciliary action.

Quantitative Data

The development of denufosol involved extensive preclinical and clinical studies. While comprehensive datasets are proprietary, key quantitative findings have been reported.

Table 2: In Vitro Pharmacological Data for Denufosol

| Parameter | Cell Line/System | Value | Reference(s) |

| EC₅₀ for Ca²⁺ mobilization | 1321N1 astrocytoma cells expressing human P2Y₂ receptors | 0.22 µM | [3] |

| EC₅₀ for Ca²⁺ mobilization | 1321N1 astrocytoma cells expressing human P2Y₄ receptors | 0.8 µM | [3] |

| EC₅₀ for stimulating Isc | Freshly isolated dog tracheal epithelial preparations | 1.9 µM | [3] |

| EC₅₀ for mucin release | Human airways epithelium cultures | 2.67 µM | [3] |

| IC₅₀ for SARS-CoV-2 Mpro | Enzyme activity assay | 1.3 ± 0.6 x 10⁻³ M | [5] |

| K_D for SARS-CoV-2 Mpro | Surface Plasmon Resonance | 1.4 x 10⁻³ M | [6] |

Table 3: Summary of Key Clinical Trial Results for Denufosol in Cystic Fibrosis

| Trial Phase | Key Finding | Quantitative Result | Reference(s) |

| Phase 1/2 | Safety and tolerability | Doses up to 60 mg were generally well-tolerated. | [2] |

| Phase 2 | Improvement in lung function (FEV₁) | Statistically significant improvement in FEV₁ vs. placebo (p=0.006). | [7] |

| Phase 3 (TIGER-1) | Improvement in lung function (FEV₁) | Statistically significant improvement in FEV₁ vs. placebo (45 mL difference, p=0.047). | [4] |

| Phase 3 (TIGER-2) | No significant improvement in lung function (FEV₁) | Did not meet primary endpoint; no statistically significant difference from placebo. | [8] |

Conclusion

Denufosol is a P2Y₂ receptor agonist with a well-defined chemical structure and mechanism of action. Its synthesis follows established principles of nucleotide chemistry. The activation of the P2Y₂ receptor by denufosol triggers a signaling cascade that favorably modulates ion transport in airway epithelial cells, leading to increased hydration of the airway surface. Despite promising early-phase clinical data, denufosol did not meet its primary endpoint in a pivotal Phase 3 trial, and its development for cystic fibrosis has been discontinued.[1] Nevertheless, the extensive research conducted on denufosol has significantly contributed to the understanding of purinergic signaling in the airways and continues to inform the development of new therapeutic strategies for cystic fibrosis and other respiratory diseases.

References

- 1. Denufosol - Wikipedia [en.wikipedia.org]

- 2. Safety and tolerability of denufosol tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolver.lib.ugent.be [resolver.lib.ugent.be]

- 4. Denufosol tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Virtual Screening and Biochemical Validation to Discover a Potential Inhibitor of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The In Vitro Effects of Denufosol on Mucociliary Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of denufosol on mucociliary clearance. Denufosol is a selective P2Y2 receptor agonist that has been investigated for its potential to improve airway hydration and mucus clearance, particularly in the context of cystic fibrosis (CF).[1][2] This document summarizes the core mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

Denufosol exerts its effects on mucociliary clearance by activating the P2Y2 purinergic receptors located on the apical surface of airway epithelial cells.[3][4] This activation initiates a signaling cascade that leads to three primary physiological responses that collectively enhance mucociliary clearance:

-

Stimulation of Chloride (Cl⁻) Secretion: Activation of P2Y2 receptors leads to an increase in intracellular calcium (Ca²⁺), which in turn activates calcium-activated chloride channels (CaCCs). This provides an alternative pathway for chloride secretion that is independent of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is defective in individuals with CF.[1][4]

-

Inhibition of Sodium (Na⁺) Absorption: The signaling cascade also inhibits the epithelial sodium channel (ENaC), reducing the absorption of sodium from the airway surface liquid.[3][4] The combined effect of increased chloride secretion and decreased sodium absorption creates an osmotic gradient that drives water into the airway surface liquid, leading to its hydration.

-

Increased Ciliary Beat Frequency (CBF): The elevation in intracellular calcium also stimulates the ciliary beat frequency of the airway epithelial cells.[2][3] This increased ciliary activity enhances the mechanical transport of mucus.

The net result of these actions is a more hydrated and less viscous mucus layer that is more easily cleared from the airways by ciliary action.[1][2]

Quantitative Data Summary

Table 1: Effect of P2Y2 Receptor Agonists on Ciliary Beat Frequency (CBF) in vitro

| Agonist | Cell Type | Concentration | % Increase in CBF (Mean ± SD) | Reference |

| ATP | Human Bronchial Epithelial Cells | 100 µM | 25 ± 5 | [Fictionalized Data] |

| UTP | Human Nasal Epithelial Cells | 10 µM | 35 ± 7 | [Fictionalized Data] |

| Denufosol | Human Bronchial Epithelial Cells | 1 µM | 20 ± 4 | [Fictionalized Data] |

| Denufosol | Human Bronchial Epithelial Cells | 10 µM | 45 ± 8 | [Fictionalized Data] |

| Denufosol | Human Bronchial Epithelial Cells | 100 µM | 60 ± 10 | [Fictionalized Data] |

Note: Data in this table is representative and fictionalized for illustrative purposes due to the lack of specific publicly available data for denufosol.

Table 2: Effect of P2Y2 Receptor Agonists on Mucus Transport Velocity in vitro

| Agonist | Model System | Concentration | Mucus Velocity (µm/sec) (Mean ± SD) | Reference |

| ATP | Cultured Human Bronchial Epithelium | 100 µM | 8.5 ± 1.2 | [Fictionalized Data] |

| UTP | Cultured Human Bronchial Epithelium | 10 µM | 10.2 ± 1.5 | [Fictionalized Data] |

| Denufosol | Cultured Human Bronchial Epithelium | 10 µM | 12.1 ± 1.8 | [Fictionalized Data] |

Note: Data in this table is representative and fictionalized for illustrative purposes.

Table 3: Effect of P2Y2 Receptor Agonists on Ion Transport in Human Airway Epithelial Cells (Ussing Chamber)

| Agonist | Cell Type | Concentration | Change in Short-Circuit Current (Isc) (µA/cm²) (Mean ± SD) | Reference |

| ATP | Normal Human Nasal Epithelia | 100 µM | 15.3 ± 2.1 | [Fictionalized Data] |

| UTP | CF Human Nasal Epithelia | 100 µM | 25.8 ± 3.5 | [Fictionalized Data] |

| Denufosol | CF Human Bronchial Epithelia | 10 µM | 30.2 ± 4.1 | [Fictionalized Data] |

Note: Data in this table is representative and fictionalized for illustrative purposes.

Signaling Pathways and Experimental Workflows

Denufosol-Induced Mucociliary Clearance Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of denufosol to the P2Y2 receptor on an airway epithelial cell.

Caption: Denufosol signaling pathway in airway epithelial cells.

Experimental Workflow for In Vitro Ciliary Beat Frequency (CBF) Measurement

This workflow outlines the key steps for assessing the effect of denufosol on CBF in cultured human airway epithelial cells.

Caption: Workflow for measuring ciliary beat frequency in vitro.

Experimental Workflow for In Vitro Ion Transport Measurement (Ussing Chamber)

The following diagram details the workflow for measuring denufosol-induced ion transport across polarized airway epithelial cell monolayers using an Ussing chamber.

Caption: Ussing chamber workflow for ion transport measurement.

Detailed Experimental Protocols

Measurement of Ciliary Beat Frequency (CBF)

Objective: To quantify the effect of denufosol on the ciliary beat frequency of differentiated human airway epithelial cells in vitro.

Materials:

-

Differentiated human bronchial epithelial (HBE) cells cultured on permeable supports (e.g., Transwell®) at an air-liquid interface (ALI).

-

Culture medium appropriate for HBE cells.

-

Perfusion chamber for microscopy.

-

Inverted microscope with phase-contrast optics and a high-speed digital camera (≥120 frames per second).

-

Environmental chamber to maintain 37°C and 5% CO₂.

-

Denufosol stock solution.

-

Physiological buffer (e.g., Krebs-Ringer bicarbonate).

-

CBF analysis software (e.g., Sisson-Ammons Video Analysis [SAVA], CiliaFA).[5]

Procedure:

-

Place the permeable support with differentiated HBE cells into the perfusion chamber.

-

Add pre-warmed physiological buffer to the basolateral side and a thin layer to the apical side to allow for ciliary movement visualization.

-

Mount the chamber on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.

-

Select several regions of interest (ROIs) with actively beating cilia.

-

Record baseline CBF for each ROI using the high-speed camera for a duration of 5-10 seconds.

-

Carefully add denufosol to the apical buffer to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (buffer only) should also be run in parallel.

-

Incubate the cells with denufosol for a predetermined time (e.g., 15-30 minutes) at 37°C and 5% CO₂.

-

After incubation, record videos from the same ROIs.

-

Analyze the recorded videos using CBF analysis software to determine the frequency in Hertz (Hz).

-

Calculate the mean and standard deviation of CBF for each concentration and compare it to the baseline and vehicle control.

Measurement of Mucus Transport Velocity

Objective: To measure the effect of denufosol on the rate of mucus transport across a layer of differentiated human airway epithelial cells.

Materials:

-

Differentiated HBE cells cultured at ALI.

-

Fluorescent microspheres (e.g., 1-2 µm diameter).

-

Microscope with fluorescence capabilities and a time-lapse imaging system.

-

Image analysis software capable of particle tracking.

-

Denufosol stock solution.

-

Physiological buffer.

Procedure:

-

Gently place a small volume of physiological buffer containing fluorescent microspheres onto the apical surface of the differentiated HBE cell culture.

-

Allow the microspheres to settle and become entrained in the mucus layer.

-

Mount the culture on the microscope stage and equilibrate as described for CBF measurement.

-

Record time-lapse videos of the movement of the microspheres to determine the baseline mucus transport velocity.

-

Add denufosol at various concentrations to the apical surface.

-

After a suitable incubation period, record another set of time-lapse videos.

-

Use particle tracking software to measure the distance traveled by individual microspheres over time to calculate the velocity (in µm/sec).

-

Calculate the average mucus transport velocity for each condition and compare it to the baseline and vehicle control.

Measurement of Ion Transport (Ussing Chamber)

Objective: To measure the effect of denufosol on chloride secretion and sodium absorption across polarized human airway epithelial cell monolayers.

Materials:

-

Polarized HBE cells cultured on permeable supports.

-

Ussing chamber system with voltage-clamp amplifier.[6][7][8]

-

Ag/AgCl electrodes and agar bridges.

-

Physiological Ringer's solution.

-

Denufosol stock solution.

-

Amiloride (ENaC blocker).

-

Forskolin (CFTR activator, for control experiments).

-

Bumetanide (NKCC1 inhibitor, to confirm Cl⁻ secretion).

Procedure:

-

Prepare and equilibrate the Ussing chamber with pre-warmed and gassed Ringer's solution.

-

Mount the permeable support with the polarized HBE cell monolayer between the two halves of the Ussing chamber.

-

Allow the system to stabilize and record the baseline transepithelial potential difference (Vt) and short-circuit current (Isc). Calculate the transepithelial electrical resistance (TEER).

-

Add amiloride (e.g., 10 µM) to the apical chamber to block ENaC-mediated sodium absorption. The Isc will decrease to a new stable baseline.[1]

-

Add denufosol in a cumulative dose-response manner to the apical chamber, allowing the Isc to stabilize after each addition. The increase in Isc after amiloride inhibition is indicative of chloride secretion.

-

At the end of the experiment, other pharmacological agents can be added to confirm the nature of the ion transport (e.g., forskolin to activate CFTR, bumetanide to the basolateral side to inhibit the Na-K-2Cl cotransporter and thus confirm chloride secretion).

-

Calculate the change in Isc (ΔIsc) from the amiloride-inhibited baseline for each concentration of denufosol.

-

Plot the ΔIsc as a function of denufosol concentration to generate a dose-response curve.

Conclusion

Denufosol demonstrates a multi-faceted mechanism of action that is beneficial for enhancing mucociliary clearance in vitro. By activating P2Y2 receptors, it stimulates a CFTR-independent pathway for chloride secretion, inhibits sodium absorption, and increases ciliary beat frequency. These actions collectively lead to airway surface liquid hydration and improved mucus transport. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these effects in a laboratory setting. Further research to generate specific dose-response data for denufosol in various in vitro models will be crucial for a more complete understanding of its therapeutic potential.

References

- 1. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]

- 2. Denufosol tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cell-type-specific role of P2Y2 receptor in HDM-driven model of allergic airway inflammation [frontiersin.org]

- 4. Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing motile cilia coverage and beat frequency in mammalian in vitro cell culture tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. physiologicinstruments.com [physiologicinstruments.com]

- 7. physiologicinstruments.com [physiologicinstruments.com]

- 8. Ussing Chamber Research - [ussingchamber.com]

An In-Depth Technical Guide to Denufosol's Impact on Airway Surface Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of denufosol, a P2Y2 receptor agonist, and its effects on the airway surface liquid (ASL). The document details the underlying signaling pathways, experimental methodologies used to assess its impact, and a summary of its effects on key physiological parameters.

Introduction: The Role of Airway Surface Liquid in Respiratory Health

The airway surface liquid (ASL) is a thin layer of fluid covering the epithelial surfaces of the respiratory tract. It consists of two distinct layers: the periciliary layer (PCL), a watery layer that allows for the free movement of cilia, and the overlying mucus layer, which traps inhaled particles and pathogens. The proper hydration and regulation of the ASL are crucial for effective mucociliary clearance, the primary defense mechanism of the lungs. In diseases like cystic fibrosis (CF), defects in ion transport lead to ASL dehydration, impaired mucociliary clearance, and chronic airway obstruction and infection.

Denufosol is an investigational drug that was developed to address this underlying defect by targeting the P2Y2 purinergic receptors on the surface of airway epithelial cells. Activation of these receptors initiates a signaling cascade that modulates ion transport, ultimately leading to increased ASL hydration.

Mechanism of Action: The P2Y2 Receptor Signaling Pathway

Denufosol is a selective agonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR) found on the apical membrane of airway epithelial cells. The binding of denufosol to the P2Y2 receptor triggers a signaling cascade that is independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with CF.[1]

The primary signaling pathway activated by the P2Y2 receptor involves the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event in the cellular response to denufosol.

This elevation in intracellular Ca2+ has two main consequences for airway hydration:

-

Activation of Calcium-Activated Chloride Channels (CaCCs): The increased intracellular Ca2+ activates alternative chloride channels on the apical membrane of epithelial cells, leading to an increase in chloride secretion into the ASL.

-

Inhibition of the Epithelial Sodium Channel (ENaC): The activation of the P2Y2 receptor also leads to the inhibition of ENaC, the primary channel responsible for sodium absorption from the ASL. This inhibition is thought to be mediated by the depletion of PIP2, which is required for ENaC activity.

The combined effect of increased chloride secretion and decreased sodium absorption creates an osmotic gradient that drives water into the ASL, thereby increasing its volume and promoting hydration.[2][3] Additionally, preclinical studies have suggested that P2Y2 receptor agonists can enhance ciliary beat frequency, further contributing to improved mucociliary clearance.[4][5][6]

Experimental Protocols

The following sections describe the key experimental methodologies used to investigate the effects of denufosol on airway epithelial physiology.

Measurement of Airway Surface Liquid Height by Confocal Microscopy

This method allows for the direct visualization and quantification of ASL height in vitro.

Protocol:

-

Cell Culture: Primary human bronchial epithelial (HBE) cells are cultured on permeable supports at an air-liquid interface (ALI) to allow for differentiation into a mucociliary phenotype.

-

Labeling of ASL: A small volume (typically 10-20 µL) of a solution containing a fluorescent, non-absorbable dextran (e.g., Texas Red- or FITC-conjugated 10 kDa dextran) is added to the apical surface of the cultured epithelia.

-

Image Acquisition: The cultures are placed on the stage of a confocal microscope equipped for live-cell imaging and maintained at 37°C and 5% CO2. XZ-plane images are acquired at multiple locations across the culture to visualize the fluorescently labeled ASL.

-

Data Analysis: The height of the ASL is measured from the apical cell surface to the top of the fluorescent layer using image analysis software. Multiple measurements are averaged to obtain a mean ASL height for each culture.

-

Experimental Intervention: To assess the effect of denufosol, baseline ASL height is measured, followed by the addition of denufosol to the apical surface. ASL height is then measured at various time points post-treatment.

Measurement of Ion Transport using Ussing Chambers

The Ussing chamber technique is the gold standard for measuring electrogenic ion transport across epithelial tissues.

Protocol:

-

Cell Culture: HBE cells are cultured on permeable filter supports until a confluent and differentiated monolayer is formed.

-

Mounting in Ussing Chambers: The filter support with the cell monolayer is mounted between two halves of an Ussing chamber, separating the apical and basolateral compartments.

-

Perfusion and Equilibration: Both compartments are filled with a physiological Ringer's solution, maintained at 37°C, and continuously gassed with 95% O2/5% CO2. The system is allowed to equilibrate for a period (e.g., 20-30 minutes) until a stable baseline transepithelial voltage (Vt) and resistance (Rt) are achieved.

-

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV using a voltage-clamp amplifier. The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.

-

Pharmacological Manipulation: A typical experimental sequence involves:

-

Baseline Isc: Record the stable baseline Isc.

-

ENaC Inhibition: Add amiloride to the apical chamber to block sodium absorption through ENaC. The resulting decrease in Isc represents the amiloride-sensitive current.

-

Denufosol Stimulation: Add denufosol to the apical chamber to activate P2Y2 receptors. The subsequent increase in Isc reflects the stimulation of chloride secretion through CaCCs.

-

Channel Inhibition: Specific inhibitors can be added to confirm the identity of the channels involved.

-

Measurement of Ciliary Beat Frequency

This assay quantifies the rate at which cilia on the airway epithelial cells beat, a key determinant of mucociliary clearance.

Protocol:

-

Cell Culture: HBE cells are cultured at an ALI on permeable supports to promote ciliary differentiation.

-

Image Acquisition: The cultures are placed on an inverted microscope equipped with a high-speed digital camera. The microscope is focused on the ciliated cells, and videos are recorded at a high frame rate (e.g., >100 frames per second).

-

Data Analysis: The videos are analyzed using specialized software that tracks the movement of cilia. The frequency of the ciliary beat is determined by performing a Fourier transform on the light intensity changes over time in a region of interest containing beating cilia. The dominant frequency represents the ciliary beat frequency (CBF), typically expressed in Hertz (Hz).

-

Experimental Intervention: Baseline CBF is recorded before the addition of denufosol to the apical surface. CBF is then measured at subsequent time points to determine the effect of the compound.

Data Presentation: Quantitative Effects of P2Y2 Receptor Agonism

While specific preclinical data for denufosol is limited in the public domain, the following tables summarize the expected effects based on the known mechanism of action of P2Y2 receptor agonists, with representative data from studies using ATP, a natural P2Y2 agonist.

Table 1: Effect of P2Y2 Agonist (ATP) on Airway Surface Liquid Height

| Cell Type | Condition | ASL Height (μm) (Mean ± SEM) | Fold Change |

| Normal HBE | Baseline | 8.85 ± 0.49 | - |

| Normal HBE | + 300 µM ATP | 15.66 ± 1.06 | 1.77 |

| CF HBE | Baseline | 4.82 ± 0.72 | - |

| CF HBE | + 300 µM ATP | 9.09 ± 1.16 | 1.89 |

| Data from a study on the effects of ATP on human bronchial epithelial (HBE) cells.[7] |

Table 2: Representative Effects of P2Y2 Agonist (UTP) on Short-Circuit Current in Airway Epithelial Cells

| Cell Type | Condition | Change in Isc (µA/cm²) (Mean ± SEM) |

| Rat Fetal Distal Lung Epithelia | Baseline | 9.7 ± 0.8 |

| Rat Fetal Distal Lung Epithelia | + 100 µM UTP (peak) | ~ +12 |

| Data from a study on rat fetal distal lung epithelial cells showing the change from baseline Isc.[8] |

Table 3: Representative Effects of a P2Y2 Agonist (ATP) on Ciliary Beat Frequency

| Cell Type | Condition | CBF (Hz) (Mean ± SEM) | % Increase from Baseline |

| Human Tracheal Epithelial Cells | Baseline | 4.6 ± 0.5 | - |

| Human Tracheal Epithelial Cells | + 10 µM ATP (peak) | ~ 6.6 | ~ 43% |

| Data from a study on human tracheal epithelial cells.[9] |

Conclusion

Denufosol, as a P2Y2 receptor agonist, demonstrates a clear mechanism for increasing airway surface liquid hydration through a CFTR-independent pathway. By stimulating chloride secretion, inhibiting sodium absorption, and increasing ciliary beat frequency, it addresses the fundamental defects in mucociliary clearance observed in conditions like cystic fibrosis. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of denufosol and other P2Y2 receptor agonists. While clinical trial outcomes for denufosol have been mixed, the underlying scientific principles of targeting the P2Y2 receptor remain a valid and important area of research for the development of new therapies for muco-obstructive lung diseases. Further investigation into the nuances of P2Y2 receptor signaling and its long-term effects on airway physiology is warranted.

References

- 1. Denufosol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. PURINERGIC RECEPTORS IN AIRWAY HYDRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-type-specific role of P2Y2 receptor in HDM-driven model of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhaled P2Y2 receptor agonists as a treatment for patients with Cystic Fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 7. Automated acquisition and analysis of airway surface liquid height by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2Y2 receptor-mediated inhibition of ion transport in distal lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prolonged increase in ciliary beat frequency after short-term purinergic stimulation in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Denufosol: A Non-CFTR Mediated Chloride Secretagogue for Airway Hydration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Denufosol is a selective P2Y2 purinergic receptor agonist that was investigated as an inhaled therapeutic for cystic fibrosis (CF). Its mechanism of action offers a compelling alternative to therapies targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, as it facilitates chloride and fluid secretion through a CFTR-independent pathway. By activating the P2Y2 receptor on the apical surface of airway epithelial cells, denufosol initiates a signaling cascade that leads to the opening of alternative chloride channels, thereby hydrating the airway surface liquid and improving mucociliary clearance. This guide provides a comprehensive overview of the preclinical and clinical data on denufosol, detailing its mechanism of action, the experimental protocols used to elucidate its function, and a summary of its clinical evaluation.

Introduction to Denufosol and Its Rationale in Cystic Fibrosis

Cystic fibrosis is a genetic disorder characterized by defects in the CFTR protein, an apical membrane chloride and bicarbonate channel in epithelial cells.[1] The resulting ion transport dysfunction leads to dehydrated and viscous mucus, impaired mucociliary clearance, and a cycle of obstruction, infection, and inflammation in the lungs.[1] Denufosol (formerly INS37217) was developed by Inspire Pharmaceuticals to bypass the defective CFTR channel by activating an alternative pathway for chloride secretion.[1][2] As a selective agonist of the P2Y2 receptor, denufosol was designed to hydrate the airways, inhibit sodium absorption, and increase ciliary beat frequency, thereby addressing the primary defect in CF lung disease independent of the patient's CFTR mutation.[3][4][5][6]

Mechanism of Action: The P2Y2 Receptor-Mediated Signaling Pathway

Denufosol exerts its effects by activating the P2Y2 receptor, a G-protein coupled receptor (GPCR) found on the apical surface of airway epithelial cells.[1] This activation initiates a well-defined intracellular signaling cascade that culminates in the secretion of chloride ions and subsequent hydration of the airway surface.

The key steps in the signaling pathway are as follows:

-

Receptor Binding: Denufosol binds to and activates the P2Y2 receptor.

-

G-Protein Activation: The activated P2Y2 receptor couples to the Gq family of heterotrimeric G-proteins.

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Chloride Channel Activation: The resulting increase in intracellular Ca2+ concentration activates calcium-activated chloride channels (CaCCs), such as TMEM16A, on the apical membrane.[7]

-

Chloride Secretion: The opening of these channels allows for the efflux of chloride ions into the airway lumen, which in turn drives the osmotic movement of water, hydrating the mucus.[3]

Multimodal Effects on Airway Physiology

Beyond stimulating chloride secretion, preclinical studies have demonstrated that denufosol has a multimodal action on airway epithelial physiology, which is crucial for improving mucociliary clearance.

-

Inhibition of Sodium Absorption: Denufosol has been shown to inhibit the epithelial sodium channel (ENaC), which is hyperactive in CF airways and contributes to dehydration of the airway surface liquid.[3][6][8]

-

Increased Ciliary Beat Frequency (CBF): Activation of the P2Y2 receptor by denufosol leads to an increase in the beat frequency of cilia on the airway epithelial cells.[3][6][9] This enhanced ciliary activity helps to propel mucus out of the lungs.

Experimental Protocols

The investigation of denufosol's mechanism of action has relied on established in vitro and ex vivo models of airway epithelium. Below are representative protocols for key experiments.

Ussing Chamber Electrophysiology for Measuring Ion Transport

The Ussing chamber technique is the gold standard for measuring ion transport across epithelial tissues. This method allows for the quantification of chloride secretion by measuring the short-circuit current (Isc), which is a direct measure of net ion movement.

Objective: To measure denufosol-stimulated chloride secretion across polarized human bronchial epithelial (HBE) cells.

Materials:

-

Polarized HBE cells cultured on permeable supports (e.g., Snapwell™ or Transwell®)

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Ringer's solution (e.g., Krebs-Henseleit buffer)

-

Denufosol tetrasodium

-

Amiloride (ENaC inhibitor)

-

Forskolin (CFTR activator, for control experiments)

-

Bumetanide (NKCC1 inhibitor, to block basolateral chloride uptake)

Protocol:

-

Culture primary HBE cells at an air-liquid interface until fully differentiated and polarized.

-

Mount the permeable supports containing the HBE cell monolayers in the Ussing chambers.

-

Bathe both the apical and basolateral sides with warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.

-

Allow the baseline transepithelial electrical potential and resistance to stabilize.

-

Initiate voltage-clamping at 0 mV and continuously record the short-circuit current (Isc).

-

To isolate chloride secretion, first add amiloride to the apical chamber to block sodium absorption.

-

After the Isc stabilizes, add denufosol to the apical chamber in a dose-dependent manner to stimulate P2Y2 receptors.

-

Record the peak and sustained increase in Isc, which represents chloride secretion.

-

To confirm the chloride-dependence of the current, bumetanide can be added to the basolateral side to inhibit chloride uptake into the cell, which should reverse the denufosol-induced Isc.

Ciliary Beat Frequency (CBF) Measurement

High-speed video microscopy is used to visualize and quantify the beat frequency of cilia on the surface of airway epithelial cells.

Objective: To measure the effect of denufosol on the ciliary beat frequency of differentiated HBE cells.

Materials:

-

Differentiated HBE cells cultured at an air-liquid interface

-

Inverted microscope with a high-speed camera

-

Environmental chamber to maintain temperature (37°C) and humidity

-

Image analysis software with a Fourier transform algorithm

Protocol:

-

Place the culture of differentiated HBE cells on the microscope stage within the environmental chamber and allow it to equilibrate.

-

Identify an area with actively beating cilia.

-

Record high-speed videos (e.g., at >100 frames per second) of the ciliary movement.

-

Apply denufosol to the apical surface of the cells.

-

Record a new series of high-speed videos at various time points after the addition of denufosol.

-

Use image analysis software to determine the CBF from the recorded videos, typically by performing a fast Fourier transform on the light intensity changes caused by the ciliary motion.

-

Compare the CBF before and after the addition of denufosol.

Data Presentation

Preclinical Efficacy

Clinical Trial Data

Denufosol underwent extensive clinical evaluation in patients with cystic fibrosis. The two pivotal Phase III trials were TIGER-1 and TIGER-2.

| Trial | Number of Patients | Patient Population | Treatment Duration | Primary Endpoint | Key Findings | Reference |

| TIGER-1 | 352 | Ages ≥ 5 years with FEV1 ≥ 75% of predicted | 24 weeks | Change from baseline in FEV1 | Statistically significant improvement in FEV1 (48 mL vs. 3 mL for placebo; p=0.047) | [6] |

| TIGER-2 | 466 | Ages ≥ 5 years with FEV1 ≥ 75% of predicted | 48 weeks | Change from baseline in FEV1 | Did not meet primary endpoint (40 mL vs. 32 mL for placebo; p=0.742) | [10][11] |

Clinical Outcomes and Future Perspectives

The clinical development of denufosol yielded mixed results. The initial Phase III trial, TIGER-1, demonstrated a statistically significant improvement in lung function in patients with mild CF.[6] However, the subsequent confirmatory Phase III trial, TIGER-2, failed to meet its primary endpoint.[10][11] The discrepancy in these outcomes led to the discontinuation of denufosol's development for cystic fibrosis.

Despite its ultimate clinical outcome, the study of denufosol provided valuable insights into the potential of targeting non-CFTR pathways for the treatment of cystic fibrosis. The multimodal mechanism of action, combining chloride secretion, sodium absorption inhibition, and increased ciliary beat frequency, remains a theoretically sound approach to improving airway hydration. The challenges encountered in the clinical translation of denufosol highlight the complexities of drug development for CF and the importance of robust and reproducible clinical trial outcomes. Future research in this area may focus on developing more potent or stable P2Y2 agonists or exploring other non-CFTR targets for airway hydration.

Conclusion

Denufosol is a selective P2Y2 receptor agonist that effectively stimulates non-CFTR mediated chloride secretion in airway epithelial cells. Its multimodal mechanism of action, which also includes the inhibition of sodium absorption and enhancement of ciliary beat frequency, presented a promising therapeutic strategy for hydrating the airways in individuals with cystic fibrosis. While its clinical development was ultimately halted due to inconsistent Phase III trial results, the extensive research on denufosol has significantly contributed to our understanding of alternative ion transport pathways in the airways and continues to inform the development of novel therapies for cystic fibrosis and other muco-obstructive lung diseases.

References

- 1. Denufosol - Wikipedia [en.wikipedia.org]

- 2. fibrosicisticaricerca.it [fibrosicisticaricerca.it]

- 3. go.drugbank.com [go.drugbank.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. researchgate.net [researchgate.net]

- 6. Denufosol tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Ion Transport to Restore Airway Hydration in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and tolerability of denufosol tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. respiratory-therapy.com [respiratory-therapy.com]

Initial Clinical Trial Findings on the Safety and Tolerability of Denufosol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Denufosol (formerly INS37217) is a selective P2Y2 receptor agonist investigated for the treatment of cystic fibrosis (CF).[1][2] Its mechanism of action involves stimulating a non-CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) pathway for chloride secretion and inhibiting epithelial sodium transport, aiming to hydrate the airway mucosal surfaces and improve mucociliary clearance.[1][3] This document provides a detailed overview of the initial clinical trial findings concerning the safety and tolerability of denufosol, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: P2Y2 Receptor-Mediated Signaling

Denufosol's therapeutic rationale is based on its ability to activate an alternative chloride channel to compensate for the defective CFTR protein in individuals with cystic fibrosis.[2] As an agonist of the P2Y2 receptor, denufosol triggers a G protein-coupled signaling cascade. This activation is theorized to increase ion transport, thereby improving mucus hydration and facilitating its clearance from the airways.[2][3]

Phase I/II Clinical Trial Findings

An initial multicenter, double-blind, placebo-controlled study evaluated the safety and tolerability of single and repeated doses of aerosolized denufosol in patients with CF.[1]

Experimental Protocol

-

Study Design: The trial consisted of two parts: a single ascending dose phase and a multiple-dose phase.[1]

-

Patient Population: The study included 37 adult (≥18 years) and 24 pediatric (5-17 years) subjects with CF.[1] Participants were randomized in a 3:1 ratio to receive either denufosol or placebo.[1]

-

Administration: Denufosol was administered via a Pari LC Star nebulizer.[1]

-

Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, serious adverse events, and changes in forced expiratory volume in 1 second (FEV1).[1]

Quantitative Safety and Tolerability Data

| Adverse Event Category | Denufosol Group | Placebo Group |

| Most Common AE (Adults) | Chest tightness (39%) | Not specified |

| Most Common AE (Pediatric) | Cough (56%) | Not specified |

| Serious Adverse Events | 3 subjects (7%) | 1 subject (7%) |

| Table 1: Summary of Adverse Events in Phase I/II Trial of Denufosol[1] |

The percentage of subjects experiencing adverse events was reported to be similar between the denufosol and placebo groups.[1] An acute, reversible decline in FEV1 was observed in both treatment groups, particularly in subjects with lower baseline lung function.[1] Doses up to 60 mg were generally well-tolerated, though some intolerability was noted in individuals with lower baseline lung function.[1]

Phase II Clinical Trial Findings

A subsequent 28-day, randomized, double-blind, multicenter Phase II trial further evaluated the safety and efficacy of denufosol in patients with mild CF.[4]

Experimental Protocol

-

Study Design: A 28-day trial comparing three different doses of denufosol (20, 40, or 60 mg) to a placebo (normal saline).[4]

-

Patient Population: The study enrolled 89 patients with a screening FEV1 of ≥ 75% of the predicted normal value who had not been treated with inhaled antibiotics for the preceding 30 days.[4]

-

Administration: The study drug was administered three times daily.[4]

-

Safety Assessments: Safety was evaluated by monitoring adverse events and discontinuations due to adverse events.[4] Efficacy was primarily assessed by changes in FEV1.[4]

Quantitative Safety and Tolerability Data

| Adverse Event Category | Denufosol Group (pooled doses) | Placebo Group |

| Most Common AE | Cough (47%) | Cough (52%) |

| Discontinuations due to AEs | 3 patients | 2 patients |

| Table 2: Summary of Adverse Events in 28-Day Phase II Trial of Denufosol[4] |

All treatment regimens were generally well-tolerated, with no dose-response trends observed for safety parameters.[4]

Phase III Clinical Trial Insights (TIGER-1 & TIGER-2)

Denufosol progressed to Phase III clinical trials, TIGER-1 and TIGER-2. While TIGER-1 showed promising results, TIGER-2 did not meet its primary endpoint of a significant change in baseline FEV1 at 48 weeks compared to placebo.[2][5]

Experimental Protocol (TIGER-2)

-

Study Design: A 48-week, double-blind, placebo-controlled trial.[5]

-

Patient Population: 466 patients with mild cystic fibrosis lung disease (baseline FEV1 ≥ 75% and ≤ 110% of predicted normal).[5]

-

Administration: 60 mg of denufosol or placebo administered three times daily via a jet nebulizer.[5]

-

Safety Assessments: Monitored adverse events, serious adverse events, and pulmonary exacerbations.[5]

Quantitative Safety and Tolerability Data (TIGER-2)

| Adverse Event Category | Denufosol Group | Placebo Group |

| Withdrawals due to AEs | 6% | 6% |

| Most Common AE | Cough (similar in both arms) | Cough (similar in both arms) |

| Pulmonary Exacerbations | 21% | 26% |

| Table 3: Summary of Adverse Events in the TIGER-2 Phase III Trial[5] |

The incidence of adverse events and serious adverse events in the denufosol group was comparable to the placebo group.[5]

Experimental Workflow for a Typical Denufosol Clinical Trial

Conclusion